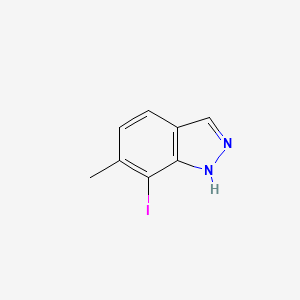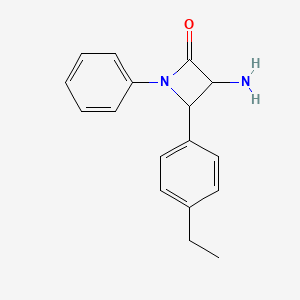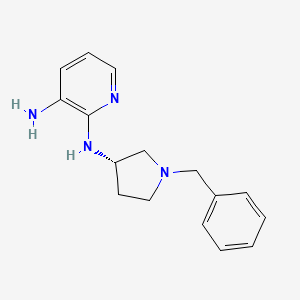![molecular formula C12H9ClN2OS B11853730 2-(4-Chlorophenyl)-5,7-dihydrothieno[3,4-d]pyrimidin-4(3H)-one](/img/structure/B11853730.png)
2-(4-Chlorophenyl)-5,7-dihydrothieno[3,4-d]pyrimidin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
La 4-(3H)-oxo-2-(4-clorofenil)-5,7-dihidrotieno[3,4-d]pirimidina es un compuesto heterocíclico que presenta una estructura central de tieno[3,4-d]pirimidina. Este compuesto es de gran interés en la química medicinal debido a sus potenciales actividades biológicas, incluyendo propiedades anticancerígenas y antiinflamatorias.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de la 4-(3H)-oxo-2-(4-clorofenil)-5,7-dihidrotieno[3,4-d]pirimidina típicamente involucra la ciclización de precursores adecuados bajo condiciones específicas. Un método común implica la reacción de 2-amino-1H-pirrol-3-carbonitrilos con nitrilos arílicos en presencia de terc-butóxido de potasio en terc-butanol hirviendo . Esta reacción de ciclocondensación forma el núcleo de tieno[3,4-d]pirimidina.
Métodos de producción industrial
Los métodos de producción industrial para este compuesto pueden involucrar rutas sintéticas similares, pero se optimizan para la producción a gran escala. Esto incluye el uso de reactores de flujo continuo y sistemas de síntesis automatizados para asegurar una calidad y un rendimiento consistentes.
Análisis De Reacciones Químicas
Tipos de reacciones
La 4-(3H)-oxo-2-(4-clorofenil)-5,7-dihidrotieno[3,4-d]pirimidina experimenta varias reacciones químicas, incluyendo:
Sustitución electrófila: Este compuesto puede participar en reacciones de sustitución nucleofílica aromática debido a la presencia del grupo cloro.
Reacciones de acoplamiento: También puede experimentar reacciones de acoplamiento de Suzuki, que son útiles para formar enlaces carbono-carbono.
Reactivos y condiciones comunes
Terc-butóxido de potasio: Utilizado en la reacción de ciclocondensación para sintetizar el compuesto.
Catalizadores de paladio: Empleados en reacciones de acoplamiento de Suzuki para facilitar la formación de enlaces carbono-carbono.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, las reacciones de acoplamiento de Suzuki pueden producir varias tieno[3,4-d]pirimidinas sustituidas con diferentes grupos funcionales.
Aplicaciones Científicas De Investigación
La 4-(3H)-oxo-2-(4-clorofenil)-5,7-dihidrotieno[3,4-d]pirimidina tiene varias aplicaciones de investigación científica:
Química medicinal: Se está investigando su potencial como inhibidor de CDK2, que es un objetivo para el tratamiento del cáncer.
Neuroprotección: Algunos derivados de la tieno[3,4-d]pirimidina han mostrado prometedoras propiedades neuroprotectoras y antiinflamatorias.
Actividad antimicrobiana: El compuesto y sus derivados también se estudian por sus propiedades antimicrobianas.
Mecanismo De Acción
El mecanismo de acción de la 4-(3H)-oxo-2-(4-clorofenil)-5,7-dihidrotieno[3,4-d]pirimidina implica su interacción con objetivos moleculares específicos. Por ejemplo, como inhibidor de CDK2, se une al sitio activo de la enzima, evitando su actividad y, por lo tanto, inhibiendo la proliferación celular . Esta interacción se ve facilitada por los enlaces de hidrógeno con residuos clave en el sitio activo.
Comparación Con Compuestos Similares
Compuestos similares
Pirazolo[3,4-d]pirimidina: Otro compuesto heterocíclico con actividades biológicas similares.
Derivados de 7-deazaadenina: Estos compuestos también presentan un núcleo de pirimidina y exhiben diversas actividades biológicas.
Singularidad
La 4-(3H)-oxo-2-(4-clorofenil)-5,7-dihidrotieno[3,4-d]pirimidina es única debido a su patrón de sustitución específico y la presencia del núcleo de tieno[3,4-d]pirimidina. Esta estructura confiere propiedades químicas y biológicas distintas, convirtiéndola en un compuesto valioso para la investigación y posibles aplicaciones terapéuticas.
Propiedades
Fórmula molecular |
C12H9ClN2OS |
|---|---|
Peso molecular |
264.73 g/mol |
Nombre IUPAC |
2-(4-chlorophenyl)-5,7-dihydro-3H-thieno[3,4-d]pyrimidin-4-one |
InChI |
InChI=1S/C12H9ClN2OS/c13-8-3-1-7(2-4-8)11-14-10-6-17-5-9(10)12(16)15-11/h1-4H,5-6H2,(H,14,15,16) |
Clave InChI |
ZJBPPDRWSRJCBB-UHFFFAOYSA-N |
SMILES canónico |
C1C2=C(CS1)N=C(NC2=O)C3=CC=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Furo[3,2-g]isoquinoline, 5,6,7,8-tetrahydro-7-methyl-5-phenyl-](/img/structure/B11853650.png)


![6H-Purin-6-one, 7-[[2-(acetyloxy)ethoxy]methyl]-2-amino-1,7-dihydro-](/img/structure/B11853666.png)




![Benzyl 1,5-diazaspiro[3.5]nonane-1-carboxylate](/img/structure/B11853701.png)



